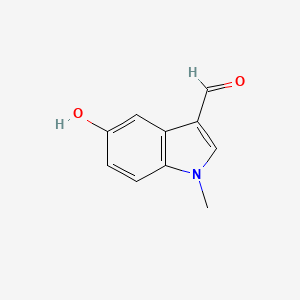
5-hydroxy-1-methylindole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-hydroxy-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a hydroxyl group at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1-methylindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a suitable precursor with the desired substituents.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of the indole ring followed by functional group modifications. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Hydroxy-1-methyl-1H-indole-3-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
5-hydroxy-1-methylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-hydroxy-1-methylindole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The indole ring structure is known to interact with proteins and nucleic acids, affecting cellular processes.
類似化合物との比較
1-Methylindole-3-carboxaldehyde: Lacks the hydroxyl group at the 5th position.
5-Hydroxyindole-3-carboxaldehyde: Lacks the methyl group at the 1st position.
Indole-3-carboxaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness: 5-hydroxy-1-methylindole-3-carbaldehyde is unique due to the presence of both the hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
5-hydroxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-7(6-12)9-4-8(13)2-3-10(9)11/h2-6,13H,1H3 |
InChIキー |
UWUDPEJAJDVWTL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)O)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














